![molecular formula C4H6N4O2S B14625634 {[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid CAS No. 57235-73-1](/img/structure/B14625634.png)
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid is an organic compound that features a tetrazole ring, a sulfanyl group, and an acetic acid moiety The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its high nitrogen content and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride or iodine . The reaction proceeds under mild conditions and can be carried out in various solvents, including water and alcohols.
For the specific synthesis of {[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid, the following steps can be employed:
Formation of the Tetrazole Ring: React a suitable nitrile precursor with sodium azide in the presence of a catalyst to form the tetrazole ring.
Introduction of the Sulfanyl Group: The tetrazole intermediate can be treated with a thiol reagent to introduce the sulfanyl group.
Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the development of environmentally friendly and cost-effective methods would be a priority for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the sulfanyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as coordination polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of {[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazole: The parent compound with a five-membered ring containing four nitrogen atoms.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Thioacetic Acid Derivatives: Compounds containing a sulfanyl group and an acetic acid moiety.
Uniqueness
{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid is unique due to the combination of the tetrazole ring, sulfanyl group, and acetic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The tetrazole ring provides stability and the ability to participate in various chemical reactions, while the sulfanyl group offers redox activity and the acetic acid moiety enhances solubility and reactivity.
Eigenschaften
CAS-Nummer |
57235-73-1 |
|---|---|
Molekularformel |
C4H6N4O2S |
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
2-(tetrazol-1-ylmethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H6N4O2S/c9-4(10)1-11-3-8-2-5-6-7-8/h2H,1,3H2,(H,9,10) |
InChI-Schlüssel |
QWKVHUDBCHLSKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=NN1CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


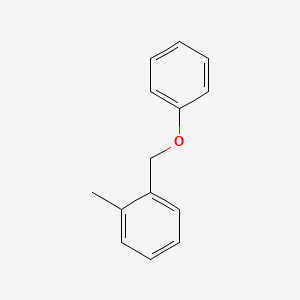
![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
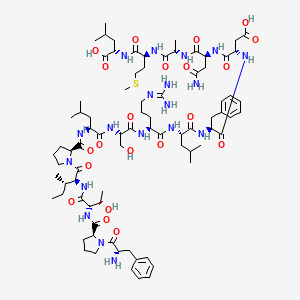

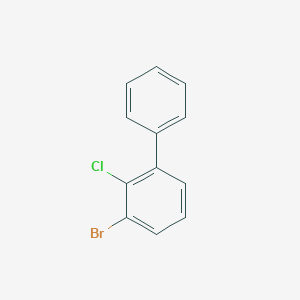

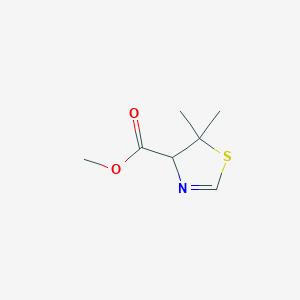
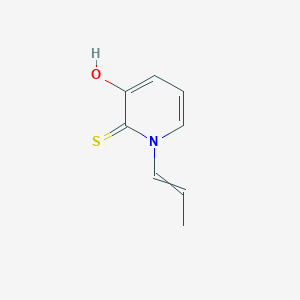
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)

![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
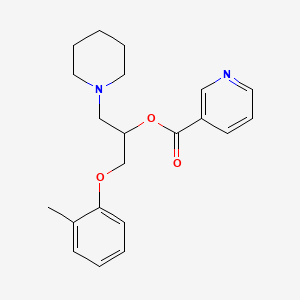
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
